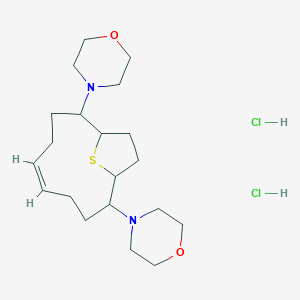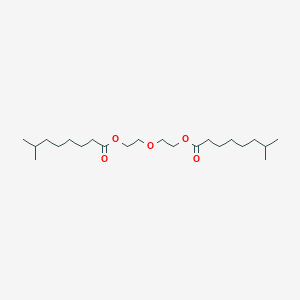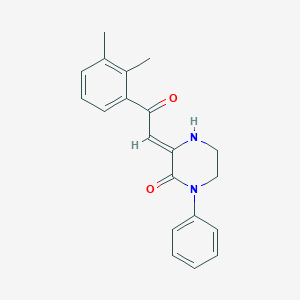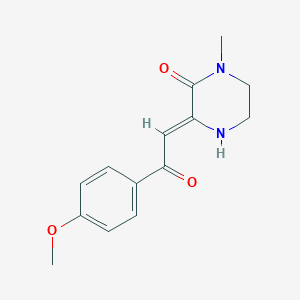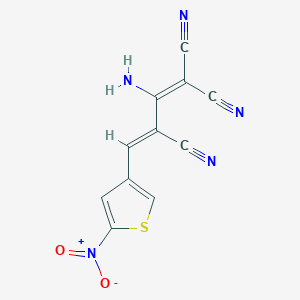
2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile, also known as NTBC, is a chemical compound that has been extensively studied for its potential applications in scientific research. NTBC is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a critical role in the biosynthesis of aromatic amino acids in plants and bacteria. By inhibiting HPPD, NTBC can disrupt the synthesis of these essential amino acids, leading to growth inhibition and ultimately cell death.
Mecanismo De Acción
2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a critical role in the biosynthesis of aromatic amino acids in plants and bacteria. HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, a key intermediate in the biosynthesis of these amino acids. By inhibiting HPPD, 2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile disrupts this biosynthetic pathway, leading to growth inhibition and ultimately cell death.
Biochemical and physiological effects:
2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile has been shown to have a number of biochemical and physiological effects in various organisms. In plants, 2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile inhibits the synthesis of aromatic amino acids, leading to growth inhibition and ultimately cell death. In bacteria, 2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile has been shown to inhibit the growth of several pathogenic species, including Pseudomonas aeruginosa and Staphylococcus aureus. 2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile has also been shown to have potential applications in the treatment of phenylketonuria, a genetic disorder characterized by the inability to metabolize the amino acid phenylalanine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile in lab experiments is its specificity for the enzyme HPPD. This allows researchers to selectively inhibit the biosynthesis of aromatic amino acids, without affecting other metabolic pathways. However, 2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile can be toxic to some organisms at high concentrations, which can limit its use in certain experiments. Additionally, the synthesis of 2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile can be complex and time-consuming, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are a number of potential future directions for research involving 2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile. One area of interest is the development of new inhibitors of HPPD, which could have improved potency and selectivity compared to 2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile. Another area of interest is the use of 2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile in combination with other inhibitors or drugs, which could lead to synergistic effects and improved therapeutic outcomes. Finally, the use of 2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile in the treatment of phenylketonuria and other genetic disorders could be an area of significant future research.
Métodos De Síntesis
2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile can be synthesized through a multistep process involving the reaction of various chemical reagents. The first step involves the reaction of 5-nitro-3-thiophene carboxylic acid with thionyl chloride to form 5-nitro-3-thiophene chloride. This intermediate is then reacted with 2-amino-3-butynenitrile to form 2-amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile.
Aplicaciones Científicas De Investigación
2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile has been used extensively in scientific research as a tool for studying the biosynthesis of aromatic amino acids in plants and bacteria. By inhibiting HPPD, 2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile can disrupt the synthesis of these essential amino acids, leading to growth inhibition and ultimately cell death. This has allowed researchers to study the role of these amino acids in various biological processes, including photosynthesis, plant growth and development, and bacterial pathogenesis.
Propiedades
Número CAS |
179951-73-6 |
|---|---|
Nombre del producto |
2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile |
Fórmula molecular |
C7H11ClN2O |
Peso molecular |
271.26 g/mol |
Nombre IUPAC |
(3Z)-2-amino-4-(5-nitrothiophen-3-yl)buta-1,3-diene-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C11H5N5O2S/c12-3-8(11(15)9(4-13)5-14)1-7-2-10(16(17)18)19-6-7/h1-2,6H,15H2/b8-1+ |
Clave InChI |
WCNJDMHYXMBBSE-UNXLUWIOSA-N |
SMILES isomérico |
C1=C(SC=C1/C=C(\C#N)/C(=C(C#N)C#N)N)[N+](=O)[O-] |
SMILES |
C1=C(SC=C1C=C(C#N)C(=C(C#N)C#N)N)[N+](=O)[O-] |
SMILES canónico |
C1=C(SC=C1C=C(C#N)C(=C(C#N)C#N)N)[N+](=O)[O-] |
Sinónimos |
2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222917.png)
